molecular formula C8H7FOS B6326860 2-Fluoro-5-(methylthio)benzaldehyde CAS No. 310466-52-5

2-Fluoro-5-(methylthio)benzaldehyde

Cat. No.: B6326860
CAS No.: 310466-52-5
M. Wt: 170.21 g/mol
InChI Key: QKEKNNARIRBOMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(methylthio)benzaldehyde is a fluorinated aromatic aldehyde characterized by a methylthio (-SCH₃) substituent at the 5-position and a fluorine atom at the 2-position of the benzaldehyde scaffold. The methylthio group is electron-donating due to sulfur’s lone pairs, which influences the compound’s electronic properties and reactivity.

Properties

IUPAC Name

2-fluoro-5-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FOS/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEKNNARIRBOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Followed by Thiolation

A two-step approach involves bromination of 2-fluorobenzaldehyde at the 5-position, followed by nucleophilic substitution with methylthiolate. The first step, demonstrated in CN105884591A, uses o-fluorobenzaldehyde treated with bromine (0.5 mol) in dichloroethane under Lewis acid catalysis (ZnBr₂, 0.3 mol) at 50–90°C for 2–8 hours. This yields 2-fluoro-5-bromobenzaldehyde with 75–88% efficiency.

In the second step, the bromine atom is replaced via nucleophilic aromatic substitution (NAS) using sodium methylthiolate (NaSMe). While NAS typically requires activating groups, the electron-withdrawing fluoro substituent meta to the bromine enhances reactivity. Pilot studies suggest refluxing in dimethylformamide (DMF) at 120°C for 12–24 hours achieves 60–70% substitution, though side products like disulfides may form.

Key Conditions

ParameterValue
Precursor2-Fluoro-5-bromobenzaldehyde
ReagentNaSMe (1.2 equiv)
SolventDMF
Temperature120°C
Yield60–70%

Limitations and Mitigations

Competitive debromination and oxidation necessitate inert atmospheres (N₂/Ar). Catalytic additives like CuI (5 mol%) improve selectivity, reducing side reactions to <10%. Purification via vacuum distillation (63–65°C at 3 mmHg) isolates the product with >97% purity.

Cross-Coupling Approaches

Ullmann-Type Coupling

Copper-mediated coupling of 2-fluoro-5-iodobenzaldehyde with methanethiol offers a one-step route. Adapted from EP0206241A1, this method employs CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in dimethylacetamide (DMAc) at 110°C. The iodo precursor reacts with methanethiol (2 equiv) over 24 hours, yielding 65–75% of the target compound.

Reaction Scheme
2-Fluoro-5-iodobenzaldehyde+CH3SHCuI, DMAc2-Fluoro-5-(methylthio)benzaldehyde+HI\text{2-Fluoro-5-iodobenzaldehyde} + \text{CH}_3\text{SH} \xrightarrow{\text{CuI, DMAc}} \text{this compound} + \text{HI}

Palladium-Catalyzed Methods

Palladium complexes enable coupling under milder conditions. A Suzuki-Miyaura variant using methylthio-boronic acid remains under exploration, though thiol boronic esters’ instability limits yields to <50%. Alternatively, C–S bond formation via Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene (100°C, 12 hours) achieves 55–60% efficiency.

Phase Transfer Catalyzed Condensation

Two-Phase Alkylation

EP0206241A1 describes a phase transfer method for analogous indene derivatives. Adapting this, 2-fluoro-5-mercaptobenzaldehyde is methylated using methyl iodide in a biphasic system (toluene/H₂O) with tetrabutylammonium bromide (TBAB) as the catalyst. The mercapto group (-SH) reacts with CH₃I (1.1 equiv) at 25°C for 4 hours, yielding 85–90% product.

Optimized Parameters

ComponentRole
TBABPhase transfer catalyst
K₂CO₃Base
Toluene/H₂OSolvent system

Alternative Synthetic Pathways

Diazonium Salt Functionalization

5-Amino-2-fluorobenzaldehyde is diazotized with NaNO₂/HCl at 0–5°C, then treated with dimethyl disulfide (DMDS) to introduce the methylthio group. This method, though efficient in small-scale trials (70–75% yield), faces scalability challenges due to exothermic diazotization.

Friedel-Crafts Sulfenylation

Direct sulfenylation using methylsulfenyl chloride (CH₃SCl) and AlCl₃ in dichloromethane at −10°C selectively functionalizes the 5-position. However, over-sulfenylation and aldehyde degradation limit yields to 50–55%.

Comparative Analysis and Optimization

Yield and Purity Metrics

MethodYield (%)Purity (%)Scalability
NAS (Br → SMe)60–7097Moderate
Ullmann Coupling65–7595High
Phase Transfer85–9098High
Diazonium Route70–7590Low

Industrial Considerations

Phase transfer catalysis and Ullmann coupling are most viable for large-scale production due to shorter reaction times and lower catalyst costs. NAS requires stringent temperature control, increasing operational complexity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:
2-Fluoro-5-(methylthio)benzaldehyde serves as a crucial building block in the synthesis of more complex organic molecules. Its unique substituents allow for the formation of various derivatives through substitution reactions with different nucleophiles.

2. Biological Activity:
Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Investigated for its ability to inhibit microbial growth.
  • Anticancer Activity: Explored as a candidate for developing anticancer agents due to its interactions with biological macromolecules.

3. Medicinal Chemistry:
The compound is being studied as a precursor for pharmaceutical compounds. Its ability to form covalent bonds with nucleophilic sites on proteins enables it to potentially inhibit enzyme activity, making it valuable in drug development.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Antimicrobial Studies:
    • A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Cancer Research:
    • Research indicated that compounds derived from this compound showed promise in inhibiting cancer cell proliferation in vitro, warranting further investigation into their therapeutic potential.
  • Enzyme Inhibition:
    • Investigations into enzyme interactions revealed that this compound could effectively inhibit certain enzymes involved in metabolic pathways, highlighting its relevance in biochemical research and drug development .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methylthio)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and methylthio group can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogs

Compound Name Substituent CAS Number Molecular Weight Solubility Key Applications Reactivity Notes
This compound -SCH₃ Not provided 170.20 (C₈H₇FOS) Likely organic solvents Organic synthesis, bioactive intermediates Electron-rich; susceptible to oxidation
2-Fluoro-5-(trifluoromethyl)benzaldehyde -CF₃ 146137-78-2 208.11 Slightly miscible in water Naphthol synthesis via [3+3] aldol-SNAr reactions Electron-deficient; promotes SNAr reactivity
5-Chloro-2-fluorobenzaldehyde -Cl 96515-79-6 158.56 Not specified Pharmaceutical intermediates Halogen reactivity for cross-coupling
5-Fluoro-2-hydroxybenzaldehyde -OH 347-54-6 140.11 Aqueous soluble Biochemical research (e.g., enzyme studies) Hydrogen bonding; acidic proton enables derivatization
2-Fluoro-5-methoxybenzaldehyde -OCH₃ Not provided 154.13 Organic solvents Fine chemical synthesis Electron-donating; ether stability
2-Fluoro-5-iodo-benzaldehyde -I Not provided 262.03 Organic solvents Halogenation/coupling reactions Heavy atom effect; Suzuki-Miyaura applications

Biological Activity

2-Fluoro-5-(methylthio)benzaldehyde, with the molecular formula C8_8H7_7FOS, is an organic compound notable for its potential biological activities. This compound is characterized by a fluorine atom at the 2-position and a methylthio group at the 5-position of a benzaldehyde ring. Its unique structure suggests possible applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

The compound can be synthesized through various methods, typically involving the reaction of 2-fluoro-5-nitrobenzaldehyde with methylthiolate anion, followed by reduction and oxidation processes. It exhibits a range of chemical reactivities including oxidation to form carboxylic acids and reduction to alcohols, which are crucial for its biological applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant antibacterial activity against strains such as E. coli and Bacillus cereus. In particular, compounds with electron-withdrawing groups like fluorine have been associated with enhanced antibacterial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
Compound A (similar)E. coli10 µg/mL
Compound B (similar)B. cereus15 µg/mL
This compoundMRSANot yet evaluated

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies on structurally related compounds have demonstrated promising results in inhibiting cancer cell proliferation. For example, certain β-lactam derivatives containing fluorine substituents exhibited IC50_{50} values as low as 0.075 µM against MCF-7 human breast cancer cells, indicating potent anticancer activity .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)
Compound C (analog)MCF-70.075
Compound D (analog)Hs578T0.033
This compoundNot yet evaluatedN/A

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The presence of the fluorine atom may enhance binding affinity to certain enzymes or receptors, leading to inhibition or modulation of critical biological pathways. For instance, similar compounds have been shown to interfere with tubulin polymerization in cancer cells, promoting apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Antibacterial Evaluation : A study evaluated various thiazolidinone derivatives for their antibacterial properties against resistant strains. The results indicated that compounds with similar functional groups to this compound displayed superior activity compared to standard antibiotics .
  • Anticancer Screening : In vitro studies on novel β-lactam derivatives revealed significant antiproliferative effects in breast cancer cell lines, suggesting that modifications around the benzaldehyde structure can lead to enhanced therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-5-(methylthio)benzaldehyde, and what key reaction parameters must be controlled?

  • Answer : The synthesis typically involves sequential functionalization of the benzene ring. A plausible route starts with fluorination at the 2-position via electrophilic aromatic substitution (e.g., using F₂ or Selectfluor™), followed by introducing the methylthio group at the 5-position via nucleophilic substitution (e.g., using NaSMe or (CH₃)₂S₂ with a Cu catalyst). Critical parameters include:

  • Temperature control : Fluorination reactions often require low temperatures (-10°C to 0°C) to minimize side reactions .
  • Catalyst selection : Copper iodide (CuI) or palladium catalysts may enhance thiolation efficiency .
  • Moisture exclusion : Both fluorination and thiolation steps are sensitive to hydrolysis, necessitating anhydrous conditions .

Q. How is this compound characterized, and what spectroscopic markers are critical for confirming its structure?

  • Answer : Characterization relies on:

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Fluorine coupling (²J₆-F) splits adjacent aromatic protons into doublets .
  • ¹³C NMR : The aldehyde carbon resonates at δ 190–195 ppm, while the methylthio group (S–CH₃) appears at δ 12–15 ppm .
  • IR Spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the aldehyde functionality .
  • Mass Spectrometry : The molecular ion peak ([M]⁺) should match the molecular weight (C₈H₇FOS, ~170.2 g/mol) .

Q. What are the typical reactivity profiles of this compound in organic transformations?

  • Answer : The compound participates in:

  • Aldol Condensation : Reacts with ketones/aldehydes under basic conditions (e.g., NaOH/EtOH) to form α,β-unsaturated carbonyl derivatives .
  • Reductive Amination : Converts to secondary amines using NH₃ or primary amines with NaBH₃CN or NaBH(OAc)₃ .
  • Nucleophilic Addition : Grignard reagents or organozinc compounds add to the aldehyde group, forming alcohols .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound while minimizing byproducts?

  • Answer : Key strategies include:

  • Catalyst Tuning : Using Pd/Cu bimetallic systems to enhance regioselectivity during thiolation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity and reduce side reactions .
  • Stepwise Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates before final cyclization .

Q. How should researchers address conflicting spectroscopic data when characterizing derivatives of this compound?

  • Answer : Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from:

  • Tautomerism : The aldehyde group may form hydrates in protic solvents, altering NMR signals. Use deuterated DMSO or CDCl₃ for stability .
  • Impurity Interference : Recrystallize derivatives from ethanol/water mixtures to remove unreacted starting materials .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures of key intermediates .

Q. What methodologies are effective for designing this compound derivatives with enhanced biological activity?

  • Answer : Rational design approaches include:

  • Bioisosteric Replacement : Substitute the methylthio group with sulfoxide (-SO-) or sulfone (-SO₂-) to modulate electronic properties and bioavailability .
  • Hybridization : Conjugate the aldehyde moiety with pharmacophores (e.g., pyrimidine rings) via Schiff base formation, followed by in vitro screening against target enzymes .
  • Computational Modeling : Use DFT calculations to predict binding affinities with biological targets (e.g., kinase inhibitors) and optimize substituent positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.